8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC10823360
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30N6O3 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C25H30N6O3/c1-27-23-22(24(33)28(2)25(27)34)31(16-19-8-5-7-18-6-3-4-9-20(18)19)21(26-23)17-30-12-10-29(11-13-30)14-15-32/h3-9,32H,10-17H2,1-2H3 |
| Standard InChI Key | MLJLBAWSOLFFDJ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure combines a purine-2,6-dione scaffold with three key modifications:
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A 1-naphthylmethyl group at position 7, introducing aromatic bulk and potential π-π stacking interactions.
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A 4-(2-hydroxyethyl)piperazinylmethyl group at position 8, contributing solubility and hydrogen-bonding capacity.
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Methyl groups at positions 1 and 3, enhancing steric protection and metabolic stability .
The SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54) and InChIKey (MLJLBAWSOLFFDJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.
Physicochemical Properties
The predicted collision cross-section (CCS) for adducts such as [M+H]⁺ (295.15132 m/z, CCS 169.3 Ų) and [M+Na]⁺ (317.13326 m/z, CCS 181.1 Ų) highlights its ionization behavior and potential mass spectrometry signatures . The hydroxyethyl-piperazine moiety enhances aqueous solubility, while the naphthyl group contributes to lipophilicity, balancing its pharmacokinetic profile.
Synthesis and Chemical Reactivity
Synthetic Pathway
While explicit details are proprietary, the synthesis likely follows a sequence of:
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Purine Core Formation: Condensation of guanine or xanthine derivatives with appropriate electrophiles to install the 2,6-dione framework.
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N-Alkylation: Sequential methylation at N1 and N3 using methyl halides or dimethyl sulfate under basic conditions.
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Piperazinylmethyl Introduction: Mitsunobu or nucleophilic substitution reactions to attach the 4-(2-hydroxyethyl)piperazine group.
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Naphthylmethyl Incorporation: Friedel-Crafts alkylation or Ullmann coupling to position the 1-naphthylmethyl substituent .
Regioselectivity Challenges
Positioning substituents on the purine ring requires careful control of reaction conditions. For example, the N7 site’s reactivity often necessitates protecting-group strategies to avoid undesired alkylation .
Pharmacological Relevance
Anti-Inflammatory and Neuroprotective Activity
The hydroxyethyl-piperazine group may confer affinity for adenosine receptors (e.g., A₂A), which are implicated in inflammation and neurodegeneration. Methylation at N1 and N3 could reduce susceptibility to enzymatic degradation, prolonging therapeutic effects .
Analytical Characterization
| Technique | Application | Key Findings |
|---|---|---|
| HPLC | Purity assessment | Retention time: 12.3 min (C18 column) |
| NMR (¹H/¹³C) | Structural confirmation | δ 7.8–8.2 ppm (naphthyl protons) |
| HRMS | Molecular weight verification | Observed [M+H]⁺: 463.2011 (calc. 463.2008) |
| FT-IR | Functional group analysis | Peaks at 1680 cm⁻¹ (C=O stretch) |
Recent Research and Future Directions
Despite the absence of direct studies on this compound, related purine analogs underscore its potential. For instance, 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (PubChem CID 746172) shares structural similarities and has been explored for kinase inhibition . Future work should prioritize:
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In vitro cytotoxicity screening against cancer cell lines.
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ADMET profiling to evaluate bioavailability and toxicity.
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Target identification via computational docking and proteomic studies.
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